6-Amino-3H-quinazolin-4-one
Overview
Description
6-Amino-3H-quinazolin-4-one is a derivative of quinazolinone, a bicyclic compound consisting of a fusion of benzene and pyrimidine rings. This compound is a part of the quinazolinone family, which is known for its wide range of biological activities and is considered a "privileged" pharmacophore in medicinal chemistry due to its potential in drug development, particularly for anticancer and antimicrobial activities .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones can be achieved through various methods. One approach involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid, which can be performed under reflux in ethanol or under pressure tube conditions for more hindered substrates . Another method utilizes an electrochemical decarboxylative cyclization of α-keto acids with 2-aminobenzamides, which is an environmentally benign protocol that operates under mild conditions and produces CO2 as a by-product . Additionally, a green process has been developed for synthesizing 3-amino-2-methyl-quinazolin-4(3H)-ones using a tandem microwave-assisted protocol, which is efficient and yields good to excellent results . A one-pot cascade synthesis method using a nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols has also been reported, which is both efficient and environmentally friendly .
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-ones has been characterized using various spectroscopic techniques. Melting point determination, FT-IR, 1H-NMR, 13C-NMR, and HRMS are commonly used to confirm the structures of synthesized quinazolinones . Additionally, 2D NOESY NMR experiments have been employed to confirm the structures of more complex quinazolinone derivatives, such as 2-amino-4-(het)aryl-4,6-dihydro-1(3)(11)H-[1,3,5]triazino[2,1-b]quinazolin-6-ones .
Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions to yield a wide array of derivatives. For instance, acetamides can be thermally derived from the functional free 3-amino group of quinazolinones, and arylamides can be synthesized through a green microwave-assisted protocol involving the attack of hydrazides on benzoxazinones . The cyclocondensation of anthranilic acid-derived guanidines with aldehydes is another reaction that leads to the formation of triazinoquinazolinone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-ones are influenced by their functional groups and substituents. These compounds typically exhibit solid-state properties, with melting points being a common measure of their purity and stability . The presence of substituents such as nitro or bromo groups can affect the photo-activity of these compounds, as demonstrated by their ability to disrupt plasmid DNA under UV irradiation . The electronic properties of the substituents also play a crucial role in the binding affinity of quinazolinones to biological targets, as evidenced by molecular docking studies .
Scientific Research Applications
Photo-Disruptive Properties and Molecular Docking Studies
Research on quinazolin-4-ones, a class including 6-Amino-3H-quinazolin-4-one, reveals their significant potential in photochemistry and drug development. For instance, specific derivatives of quinazolin-4-ones demonstrate photo-activity towards plasmid DNA under UV irradiation. This photo-activity suggests potential applications in photo-chemo or photodynamic therapeutics. Additionally, molecular docking studies indicate satisfactory DNA binding, correlating to the photo-activity observed (Mikra et al., 2022).
Anticancer Properties
6-Amino-3H-quinazolin-4-one derivatives have been explored as potential inhibitors of certain cancer-related enzymes, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These compounds have shown enhanced antitumor activity in experimental models, indicating their potential as anticancer agents (Tsou et al., 2001).
Synthesis Methodologies
Advancements in the synthesis of quinazolin-4-ones, including 6-Amino-3H-quinazolin-4-one, have been a focus of research, aiming at more efficient and sustainable production methods. These methodologies may facilitate the development of pharmaceuticals and other applications (Kornylov et al., 2017).
Antibacterial Activity
Research also indicates the potential antibacterial properties of quinazolin-4-one derivatives. Studies have shown that these compounds possess significant activity against various bacteria, suggesting their use in developing new antibacterial agents (Akl et al., 2017).
Analgesic and Anti-inflammatory Activities
Some quinazolin-4-one derivatives demonstrate analgesic and anti-inflammatory activities. These properties suggest potential therapeutic applications for conditions involving pain and inflammation (Sheorey et al., 2013).
Safety And Hazards
properties
IUPAC Name |
6-amino-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,9H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIZCACENPZNCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40318959 | |
Record name | 6-Amino-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3H-quinazolin-4-one | |
CAS RN |
17329-31-6 | |
Record name | 6-Amino-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17329-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 338202 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17329-31-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40318959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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